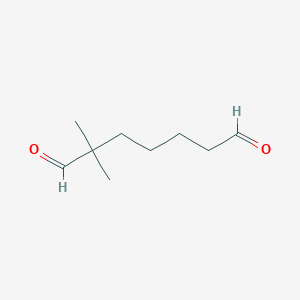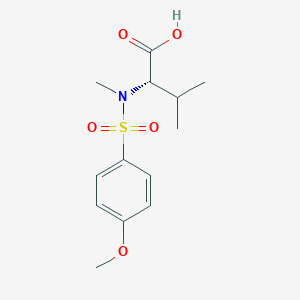![molecular formula C24H42N4O4 B12569796 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide CAS No. 258334-85-9](/img/structure/B12569796.png)
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is an organic compound with the molecular formula C24H38N2O4. It is known for its unique chemical structure, which includes two ethylhexyl groups attached to a benzene ring through oxygen atoms, and two carbohydrazide groups. This compound is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide typically involves the reaction of 2,5-dihydroxyterephthalic acid with 2-ethylhexanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(2-ethylhexyl)oxy]benzene: This compound has a similar structure but lacks the carbohydrazide groups.
2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: This compound contains bromomethyl groups instead of carbohydrazide groups
Uniqueness
2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide is unique due to the presence of both ethylhexyl and carbohydrazide groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
258334-85-9 |
|---|---|
Molekularformel |
C24H42N4O4 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2,5-bis(2-ethylhexoxy)benzene-1,4-dicarbohydrazide |
InChI |
InChI=1S/C24H42N4O4/c1-5-9-11-17(7-3)15-31-21-13-20(24(30)28-26)22(14-19(21)23(29)27-25)32-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16,25-26H2,1-4H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
DJNJETPKQAHXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C(=O)NN)OCC(CC)CCCC)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


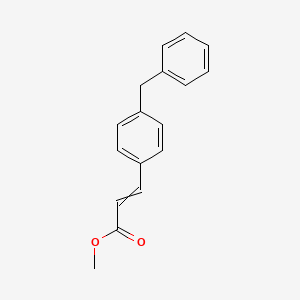
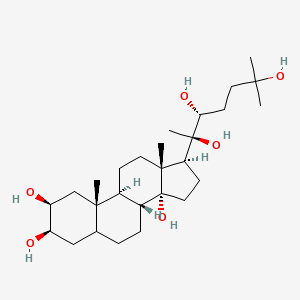
![(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B12569737.png)
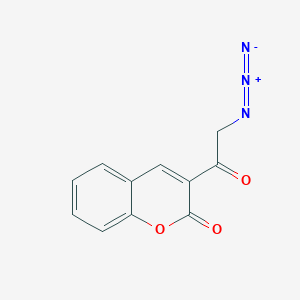
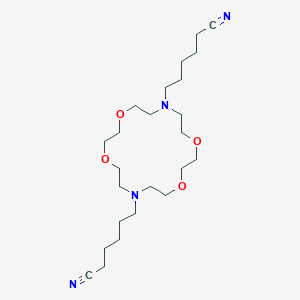

![Ethyl 3-bromo-7-oxo-7lambda~5~-thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12569768.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-methylphenyl)methyl]-](/img/structure/B12569771.png)
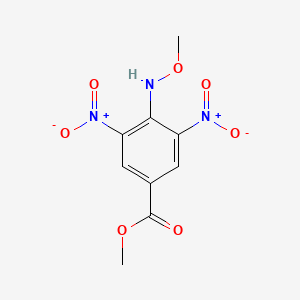
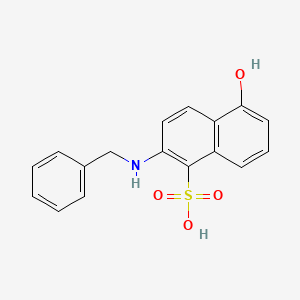
![{[1-(Benzylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12569782.png)
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
